4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate
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Overview
Description
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate is a complex organic compound characterized by the presence of nitro, sulfonyl, and carboximidate functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate typically involves the reaction of 4-nitrophenol with benzenesulfonyl chloride and benzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Bases: Pyridine, triethylamine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
Reduction: 4-Aminophenyl N-(benzenesulfonyl)benzenecarboximidate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Benzenesulfonamide and benzoic acid derivatives
Scientific Research Applications
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate involves its interaction with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl and carboximidate groups can participate in nucleophilic substitution and hydrolysis reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl benzoate
- 4-Nitrophenyl sulfonate
- 4-Nitrophenyl carbamate
Uniqueness
4-Nitrophenyl N-(benzenesulfonyl)benzenecarboximidate is unique due to the presence of multiple reactive functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
112277-36-8 |
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Molecular Formula |
C19H14N2O5S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(benzenesulfonyl)benzenecarboximidate |
InChI |
InChI=1S/C19H14N2O5S/c22-21(23)16-11-13-17(14-12-16)26-19(15-7-3-1-4-8-15)20-27(24,25)18-9-5-2-6-10-18/h1-14H |
InChI Key |
WLWKTFDKINXJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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